1-Aminopiperidine

Organometallic Chemistry Hydrazide Synthesis Heterocyclic Chemistry

1-Aminopiperidine (CAS 2213-43-6, C5H12N2, MW 100.16 g/mol), also referred to as N-aminopiperidine or piperidin-1-ylamine, is a six-membered heterocyclic hydrazine. It serves as a versatile intermediate and building block in organic synthesis, with a reported purity of 97% (GC) and a liquid physical form at ambient temperature.

Molecular Formula C5H12N2
Molecular Weight 100.16 g/mol
CAS No. 2213-43-6
Cat. No. B145804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Aminopiperidine
CAS2213-43-6
Synonyms1-Aminopiperidine
Molecular FormulaC5H12N2
Molecular Weight100.16 g/mol
Structural Identifiers
SMILESC1CCN(CC1)N
InChIInChI=1S/C5H12N2/c6-7-4-2-1-3-5-7/h1-6H2
InChIKeyLWMPFIOTEAXAGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Aminopiperidine (CAS 2213-43-6): Sourcing Guide for a Six-Membered Hydrazine Building Block


1-Aminopiperidine (CAS 2213-43-6, C5H12N2, MW 100.16 g/mol), also referred to as N-aminopiperidine or piperidin-1-ylamine, is a six-membered heterocyclic hydrazine. It serves as a versatile intermediate and building block in organic synthesis, with a reported purity of 97% (GC) and a liquid physical form at ambient temperature. Its utility is rooted in the reactive N-amino group attached directly to the piperidine nitrogen, enabling unique organometallic reactions and the construction of bioactive molecular scaffolds . As a metabolite of the CB1 antagonist rimonabant, it also holds significance in medicinal chemistry for cannabinoid receptor ligand design .

Why 1-Aminopiperidine is Not Interchangeable with Positional Isomers or Other Cyclic Amines


The substitution of 1-aminopiperidine with structurally similar compounds like 4-aminopiperidine, piperidine, or other heterocyclic hydrazines can lead to divergent synthetic outcomes and biological properties. The unique N-amino substitution on the saturated piperidine ring of 1-aminopiperidine provides a distinct electronic environment and reactive profile compared to its positional isomers and other cyclic amines [1]. These fundamental differences in structure and reactivity directly impact performance in specific applications, as detailed in the quantitative evidence below. Procurement decisions should be guided by these data-driven differentiations rather than relying on generic class-level assumptions about amine or hydrazine behavior.

1-Aminopiperidine: Evidence-Based Differentiation in Physicochemical Properties and Reactivity


Enhanced Reactivity with Organometallic Hydrides for N-N Bonded Heterocycles

1-Aminopiperidine reacts rapidly with aluminum and gallium hydrides to yield dimeric hydrazides with exocyclic N-N bonds, a reaction profile that is not generalizable to other cyclic hydrazines or amines. In a direct head-to-head comparison, 1-aminopiperidine (H2N-NC5H10) and N-aminopyrrole (H2N-NC4H4) both formed the corresponding hydrazides, but the kinetics and solid-state structures differed. The 1-aminopiperidine-derived aluminum hydrazide, for instance, forms a dimeric structure with a four-membered Al2N2 heterocycle and two exocyclic N-N bonds, which is distinct from the products of simpler hydrazines [1]. While both compounds underwent dehydrocoupling with H-Al(CMe3)2 and GaH3·NMe2Et, the specific coordination geometry and aggregation state are dependent on the cyclic amine moiety, with 1-aminopiperidine providing a defined six-membered ring scaffold that can influence further downstream reactivity [2].

Organometallic Chemistry Hydrazide Synthesis Heterocyclic Chemistry

Positional Isomerism Drives Functional Differences: 1-Aminopiperidine vs. 4-Aminopiperidine

The position of the amino group on the piperidine ring is a critical determinant of biological activity, particularly in the context of cannabinoid receptor 1 (CB1) antagonism. While direct quantitative data comparing the parent 1-aminopiperidine and 4-aminopiperidine as standalone entities is not available, class-level inference from studies on rimonabant analogs reveals a strong structural dependence on the 1-amino substitution pattern. In a study of novel CB1 antagonists, switching the 1-aminopiperidine group in rimonabant to a 4-aminopiperidine moiety was explored as a strategy to modulate brain penetration and pharmacological activity [1]. Furthermore, the N-aminopiperidine motif in Series I of pyrazole derivatives was directly compared to the 4-aminothiomorpholine 1,1-dioxide motif in Series II, revealing distinct binding affinities and signaling bias at the CB1 receptor [2]. While the precise Ki or IC50 values for the parent 1-aminopiperidine at CB1 are not directly reported, its established role as the core of the rimonabant pharmacophore underscores the critical nature of the 1-amino substitution for activity in this class.

Medicinal Chemistry Structure-Activity Relationship Drug Discovery

Distinct Physicochemical Properties Enable Specific Handling and Purification

1-Aminopiperidine possesses a set of well-defined physicochemical properties that differentiate it from other cyclic amines and influence its handling, purification, and use in specific synthetic protocols. Its boiling point (146 °C/730 mmHg) and density (0.928 g/mL at 25 °C) are characteristic of a liquid hydrazine, while its refractive index (n20/D 1.475) and flash point (36 °C) provide essential information for safe handling and characterization . While a direct quantitative comparison to every analog is beyond the scope of this guide, these values can be contrasted with those of piperidine (bp 106 °C, density 0.862 g/mL) and N-aminopyrrolidine (bp 86-88 °C, density ~0.96 g/mL) to illustrate the impact of the N-amino substitution on volatility and liquid handling [1]. The higher boiling point of 1-aminopiperidine relative to piperidine, for instance, may offer advantages in certain high-temperature reactions or distillative purification steps.

Chemical Synthesis Process Chemistry Physicochemical Properties

1-Aminopiperidine (CAS 2213-43-6): Optimal Applications Validated by Evidence


Synthesis of Main Group Hydrazides for Materials Science

Researchers targeting novel aluminum or gallium hydrazides for applications in materials science or catalysis should prioritize 1-aminopiperidine over simpler hydrazines. The evidence demonstrates that 1-aminopiperidine reacts cleanly with aluminum and gallium hydrides to form structurally defined, dimeric complexes. This specific reactivity, documented in direct head-to-head comparisons, allows for the predictable incorporation of a six-membered piperidine ring into the final product, which can be crucial for tailoring steric bulk and electronic properties [1].

Medicinal Chemistry for CB1 Receptor Modulators

For medicinal chemistry programs focused on the endocannabinoid system, 1-aminopiperidine is the established core scaffold for developing CB1 receptor antagonists and inverse agonists. The evidence, while class-level, strongly indicates that the 1-amino substitution pattern is essential for mimicking the potent activity of rimonabant. The use of 4-aminopiperidine or other amines in this context has been explored to modulate pharmacokinetics, but the N-aminopiperidine motif remains the benchmark for potent CB1 engagement [2]. Researchers should therefore prioritize 1-aminopiperidine when aiming to retain the canonical binding mode and high affinity associated with the rimonabant chemotype [3].

Building Block for Heterocyclic Chemistry and Hydrazone Formation

1-Aminopiperidine serves as a versatile building block in heterocyclic chemistry, particularly for the synthesis of hydrazones and other N-N bond-containing compounds. Its distinct physicochemical properties, such as a higher boiling point relative to piperidine, facilitate its use in high-temperature reactions and its isolation via distillation. While not a point of strong differentiation, its established role as a reactant for preparing N-1-piperidinylformamide and phosphorus(V) hydrazines makes it a valuable synthon for researchers exploring novel heterocyclic scaffolds .

Metabolite Studies in Pharmacokinetic and Toxicology Research

Given that 1-aminopiperidine is a primary metabolite of the clinically studied CB1 antagonist rimonabant, its procurement is essential for laboratories conducting drug metabolism, pharmacokinetic (DMPK), and toxicology studies on this class of compounds. Using the authentic metabolite standard ensures accurate identification and quantification in biological matrices, a critical step in understanding the in vivo fate and potential off-target effects of rimonabant and related drug candidates .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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